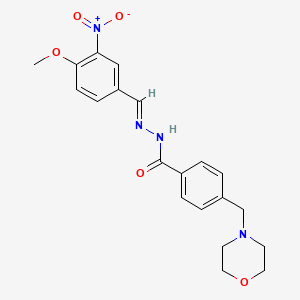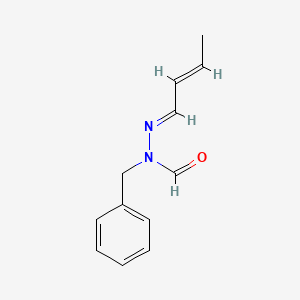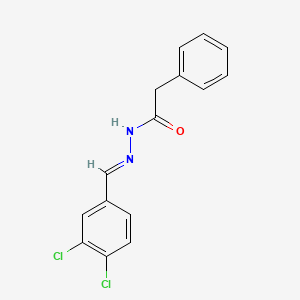![molecular formula C17H19ClN4O B5537053 N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide and similar compounds involves multiple steps, starting from basic heterocyclic compounds such as quinolines and piperidines. For instance, Afzal et al. (2012) described the synthesis of a related compound through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol, establishing its structure through IR, 1H-NMR, 13C-NMR, and mass spectral data (Afzal, O., Bawa, S., Kumar, S., & Tonk, R., 2012).
Molecular Structure Analysis
Molecular structure analysis involves the determination of the spatial arrangement of atoms within a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For example, the crystal structure of (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate was characterized by Jia-ming Li (2009) using X-ray single crystal diffraction analysis, revealing a one-dimensional infinite chain structure formed via hydrogen bonds (Li Jia-ming, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide derivatives can be diverse, including their reactivity towards various reagents and their behavior in different chemical environments. Studies like those by Saeed et al. (2014) focus on the synthesis and characterization of novel derivatives, providing insight into their potential reactivity and applications (Saeed, A., Abbas, N., Ibrar, A., & Bolte, M., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various applications. For example, the synthesis and inotropic evaluation of related compounds by Liu et al. (2009) could provide insights into their physical characteristics and how these may influence their biological activity or suitability for specific applications (Liu, Ji-Yong et al., 2009).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
One study focused on the synthesis of a compound through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide, establishing its structure through IR, 1H-NMR, 13C-NMR, and mass spectral data, indicating its potential as a chemical building block for further modifications and applications in various fields (Afzal et al., 2012).
Optical Chemosensors
N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide derivatives have been utilized as chemosensors. For instance, a derivative demonstrated high selectivity toward Zn2+ in aqueous media, showing significant potential for monitoring intracellular Zn2+ levels, important for biological and environmental monitoring applications (Wu et al., 2018).
Corrosion Inhibition
Research into the application of acetohydrazide derivatives, including those related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide, has shown promise in corrosion inhibition for mild steel in acidic environments. This highlights its utility in protecting industrial materials and infrastructure (Yadav et al., 2015).
Anticancer Activity
Further investigation into the compound's derivatives has revealed anticancer properties. For example, derivatives have shown to reduce cell viability in various cancer cell lines, including neuroblastoma and breast adenocarcinoma, indicating the potential of these compounds as therapeutic agents (Bingul et al., 2016).
Molecular Structure and NLO Properties
Studies on the molecular structure and nonlinear optical (NLO) properties of hydrazones related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide suggest potential applications in optical device technologies, such as optical limiters and switches, due to their effective third-order susceptibility and optical power limiting behavior (Naseema et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-17-14(10-13-6-2-3-7-15(13)20-17)11-19-21-16(23)12-22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,21,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOZJDHYGYGOOS-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-(2-chloroquinolin-3-yl)methylene]-2-piperidin-1-ylacetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)


![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)
